Phenyl 3-phenylpropyl sulphide

Description

Significance of Aryl Alkyl Sulfides in Organic Synthesis

Aryl alkyl sulfides are valuable intermediates and structural motifs in both organic and medicinal chemistry. acs.org Their importance is highlighted by their presence in numerous biologically active compounds, including agents effective against conditions like asthma, Alzheimer's disease, and cancer. rsc.orgsciencedaily.com The utility of these sulfides has spurred the development of a wide array of synthetic methods for their preparation. rsc.org

Traditional synthesis often involves the reaction of thiols, which are noted for their unpleasant odor and toxicity, with various electrophiles. rsc.orgsciencedaily.com Common methods include the condensation of activated alkyl halides with alkali metal aryl thiolates, which can be limited by long reaction times and high temperatures. acs.org To overcome these challenges, modern techniques have been developed, such as transition metal-catalyzed cross-coupling reactions. acs.org More recently, research has focused on novel, thiol-free synthesis routes, for instance, using a nickel-catalyzed aryl exchange between 2-pyridyl sulfide (B99878) and aromatic esters, offering a more versatile and environmentally friendly approach. sciencedaily.com Aryl alkyl sulfides also serve as crucial intermediates in the synthesis of more complex molecules, where they can be used to introduce specific functional groups or facilitate key bond-forming reactions. numberanalytics.com

Structural Characteristics of Phenyl 3-phenylpropyl Sulphide within the Sulfide Class

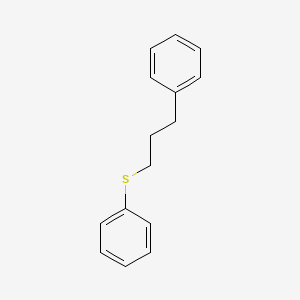

This compound is an organosulfur compound with the chemical formula C₁₅H₁₆S. uni.lusigmaaldrich.com Its structure is defined by a sulfur atom that bridges a phenyl group and a 3-phenylpropyl group. This arrangement places it squarely within the unsymmetrical aryl alkyl sulfide category. The molecule incorporates two phenyl rings, one directly attached to the sulfur atom and the other at the terminus of a three-carbon propyl chain. This combination of aromatic rings and a flexible alkyl chain, linked by a sulfur atom, dictates its chemical and physical properties.

| Identifier | Value |

| CAS Number | 30134-12-4 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₅H₁₆S uni.lusigmaaldrich.com |

| Molecular Weight | 228.359 g/mol sigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C=C1)CCCSC2=CC=CC=C2 uni.lu |

| InChI | InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 uni.lu |

| InChIKey | UJRJBPIWQWWQMB-UHFFFAOYSA-N uni.lu |

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. For instance, para-substituted phenyl 3-hydroxypropyl sulfides can be oxidized to sulfoxides through biotransformation. tandfonline.com The related compound, Phenyl 3-phenylpropyl sulfone (C₁₅H₁₆O₂S), represents the fully oxidized state of the sulfur atom. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJBPIWQWWQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184221 | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30134-12-4 | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030134124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30134-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 3-phenylpropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL 3-PHENYLPROPYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl 3 Phenylpropyl Sulphide

Established Synthetic Routes to Aryl Alkyl Sulfides

The formation of the thioether linkage in aryl alkyl sulfides is a cornerstone of organosulfur chemistry. Two principal strategies dominate the landscape for the synthesis of compounds like phenyl 3-phenylpropyl sulphide: nucleophilic substitution reactions involving thiophenols and transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions with Thiophenols

A foundational and widely practiced method for the synthesis of aryl alkyl sulfides is the nucleophilic substitution reaction between a thiophenolate anion and an alkyl halide. This reaction, a variation of the Williamson ether synthesis, provides a direct and often high-yielding route to the desired product.

In the context of synthesizing this compound, this would involve the reaction of thiophenol with a 3-phenylpropyl halide, such as 1-chloro-3-phenylpropane (B93460) or 1-bromo-3-phenylpropane. The reaction is typically carried out in the presence of a base, which deprotonates the thiophenol to form the more nucleophilic thiophenolate anion. Common bases employed for this purpose include sodium hydroxide, potassium carbonate, and sodium ethoxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) being frequently used to facilitate the SN2 reaction mechanism.

The general reaction scheme is as follows:

C₆H₅SH + X-(CH₂)₃-C₆H₅ + Base → C₆H₅-S-(CH₂)₃-C₆H₅ + Base·HX

Where X represents a halogen (Cl, Br, I).

This method is favored for its operational simplicity and the ready availability of the starting materials. However, potential side reactions, such as elimination reactions of the alkyl halide, can occur, particularly with sterically hindered substrates or under strongly basic conditions.

Coupling Reactions Involving Sulfur Sources and Organic Halides

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-sulfur bonds, offering an alternative to traditional nucleophilic substitution methods. These reactions often exhibit broad functional group tolerance and can proceed under milder conditions. Palladium and copper are the most commonly employed metals for catalyzing the synthesis of aryl alkyl sulfides.

Palladium-Catalyzed C-S Coupling:

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination-type C-S coupling, can be adapted for the synthesis of this compound. In one possible approach, a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) could be coupled with 3-phenylpropanethiol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base.

Copper-Catalyzed C-S Coupling:

Copper-catalyzed Ullmann-type reactions provide another effective route. This can involve the coupling of a phenyl halide with 3-phenylpropanethiol or, alternatively, the reaction of thiophenol with a 3-phenylpropyl halide. Copper(I) salts, such as CuI, are frequently used as catalysts, often in the presence of a ligand like ethylene (B1197577) glycol or a diamine, and a base such as potassium carbonate or cesium carbonate.

These coupling reactions offer the advantage of potentially using different starting materials and can sometimes provide better yields or selectivity compared to traditional SN2 reactions, especially for more complex substrates.

Precursor Synthesis and Functionalization Relevant to this compound

The efficient synthesis of this compound is contingent on the availability of its key precursors: a source of the phenylthio group and a functionalized 3-phenylpropyl chain.

Synthesis of 3-Phenylpropanethiol Derivatives

3-Phenylpropanethiol is a key intermediate when the synthetic strategy involves coupling with a phenyl halide. One common method for its preparation is the reaction of a 3-phenylpropyl halide with a sulfur nucleophile, followed by reduction. For instance, 1-bromo-3-phenylpropane can be reacted with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield 3-phenylpropanethiol.

Another route involves the conversion of 3-phenyl-1-propanol (B195566) to the corresponding tosylate, which can then be displaced by a sulfur nucleophile like sodium hydrosulfide.

| Starting Material | Reagents | Product |

| 1-Bromo-3-phenylpropane | 1. Thiourea2. NaOH, H₂O | 3-Phenylpropanethiol |

| 3-Phenyl-1-propanol | 1. TsCl, Pyridine2. NaSH | 3-Phenylpropanethiol |

Table 1: Synthetic routes to 3-Phenylpropanethiol.

Synthesis of Halogenated Phenylpropyl Intermediates (e.g., 1-Chloro-3-phenylpropane)

Halogenated phenylpropyl intermediates, such as 1-chloro-3-phenylpropane, are crucial for syntheses involving nucleophilic attack by a thiophenolate. A straightforward method for the preparation of 1-chloro-3-phenylpropane is the chlorination of 3-phenyl-1-propanol. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Another approach involves the hydrochlorination of allylbenzene, although this can sometimes lead to mixtures of regioisomers.

| Starting Material | Reagent | Product |

| 3-Phenyl-1-propanol | Thionyl chloride (SOCl₂) | 1-Chloro-3-phenylpropane |

| 3-Phenyl-1-propanol | Hydrochloric acid, ZnCl₂ | 1-Chloro-3-phenylpropane |

Table 2: Synthesis of 1-Chloro-3-phenylpropane.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including thioethers. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants in immiscible phases. For the synthesis of this compound via nucleophilic substitution, PTC can be highly effective. The reaction between an aqueous solution of sodium thiophenolate and an organic solution of 1-chloro-3-phenylpropane can be facilitated by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). The catalyst transports the thiophenolate anion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. This method can lead to faster reaction rates, milder reaction conditions, and the avoidance of hazardous, high-boiling aprotic solvents.

Micellar Catalysis:

Another green approach involves performing the synthesis in aqueous micellar solutions. Surfactants, above their critical micelle concentration, form micelles that can act as nanoreactors, encapsulating the organic substrates and facilitating their reaction in an aqueous medium. This can eliminate the need for volatile organic solvents. For the synthesis of this compound, a reaction between thiophenol and 1-chloro-3-phenylpropane in the presence of a base could be conducted in water with a suitable surfactant. This approach aligns with the green chemistry principle of using safer solvents.

| Green Chemistry Approach | Key Features | Potential Application in this compound Synthesis |

| Phase-Transfer Catalysis | - Biphasic system (e.g., water/organic)- Use of a phase-transfer catalyst- Avoidance of polar aprotic solvents | Reaction of sodium thiophenolate (aqueous) with 1-chloro-3-phenylpropane (organic). |

| Micellar Catalysis | - Reaction in aqueous medium- Use of surfactants to form micelles- Elimination of bulk organic solvents | Reaction of thiophenol and 1-chloro-3-phenylpropane in an aqueous surfactant solution. |

Table 3: Green Chemistry Approaches.

The adoption of these greener methodologies not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes for the production of this compound and other aryl alkyl sulfides.

Reactivity and Transformation Pathways of Phenyl 3 Phenylpropyl Sulphide

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry, providing access to sulfoxides and sulfones. This process is highly valuable as sulfoxides are crucial chiral auxiliaries and intermediates in synthesis, and both sulfoxides and sulfones are found in biologically active molecules. For an unsymmetrical sulfide (B99878) like Phenyl 3-phenylpropyl sulphide, the selective oxidation to either the sulfoxide (B87167) or the sulfone, and in the case of the sulfoxide, the control of stereochemistry, are key challenges.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone requires careful choice of reagents and reaction conditions. Hydrogen peroxide is considered an environmentally benign "green" oxidant for these transformations. Various catalytic systems have been developed to enhance selectivity. For instance, a nano-Pd catalyzed protocol using H2O2 has been shown to be highly chemoselective for the oxidation of unsymmetrical sulfides to sulfoxides.

Stereoselective oxidation to produce chiral sulfoxides is a significant area of research. This can be achieved using chiral oxidizing agents or, more commonly, through catalysis with chiral metal complexes. Methodologies employing titanium, vanadium, and iron catalysts in combination with chiral ligands and an oxidant like hydrogen peroxide have been successfully developed for the asymmetric oxidation of a wide range of sulfides. Another approach involves biocatalysis, where microorganisms or enzymes can perform highly stereoselective oxidations. The fungus Helminthosporium species NRRL 4671, for example, has been used for the biotransformation of various phenyl alkyl sulfides, yielding sulfoxides with a predominance of the (S) chirality at the sulfur atom.

Table 1: Methodologies for Selective Sulfide Oxidation

| Methodology | Catalyst/Reagent | Oxidant | Selectivity | Reference |

|---|---|---|---|---|

| Chemoselective Oxidation | Nano-Pd | H₂O₂ | Sulfoxide over Sulfone | |

| Asymmetric Oxidation | Titanium/Vanadium Complexes + Chiral Ligands | H₂O₂ / Peroxides | Enantioselective (Chiral Sulfoxide) | |

| Transition-Metal-Free Oxidation | Glacial Acetic Acid | H₂O₂ | High selectivity for Sulfoxide | |

| Biocatalytic Oxidation | Helminthosporium sp. | - | Enantioselective (Predominantly S-enantiomer) |

The direct oxidation of this compound yields the corresponding Phenyl 3-phenylpropyl sulfoxide and Phenyl 3-phenylpropyl sulfone. The choice of oxidant and stoichiometry are critical to selectively obtain one product over the other.

Using a mild oxidant or a controlled amount (typically one equivalent) of a stronger oxidant favors the formation of Phenyl 3-phenylpropyl sulfoxide. Reagents like sodium metaperiodate or hydrogen peroxide under controlled conditions are effective for this transformation. As mentioned, biocatalytic oxidation of 3-phenylpropyl sulfides using Helminthosporium species NRRL 4671 has been shown to produce the sulfoxide in moderate yield.

To obtain Phenyl 3-phenylpropyl sulfone, more forceful oxidizing conditions are required, typically involving an excess of the oxidizing agent or a more potent reagent. For example, reacting the sulfide with an excess of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, sometimes with a catalyst, will drive the oxidation past the sulfoxide stage to the sulfone. The synthesis of Phenyl 3-phenylpropyl sulfone has been reported, and its chemical properties are documented in databases like PubChem.

Table 2: Synthesis of Phenyl 3-phenylpropyl Sulfoxide and Sulfone

| Starting Material | Product | Reagent/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| This compound | Phenyl 3-phenylpropyl sulfoxide | Helminthosporium sp. NRRL 4671 | Biotransformation, produces chiral sulfoxide | |

| This compound | Phenyl 3-phenylpropyl sulfoxide | H₂O₂ / Glacial Acetic Acid | Chemoselective oxidation to sulfoxide | |

| This compound | Phenyl 3-phenylpropyl sulfone | Excess m-CPBA or H₂O₂ | Complete oxidation to sulfone | |

| 1-Bromo-3-phenylpropane | tert-butyldimethyl(((3-phenylpropyl)sulfonyl)methoxy)silane | General procedure with silyloxymethanesulfinate equivalent | Modular synthesis route to a sulfone derivative |

Carbon-Sulfur Bond Transformations and Cleavage Reactions

The activation and cleavage of carbon-sulfur (C–S) bonds in thioethers are of significant interest for constructing new carbon-carbon and carbon-heteroatom bonds. In this compound, there are two distinct C–S bonds: an aryl C(sp²)–S bond and an alkyl C(sp³)–S bond. The selective cleavage of one of these bonds is a synthetic challenge.

Transition metals, such as palladium, nickel, and copper, are often employed to catalyze C–S bond activation, typically through an oxidative addition mechanism. However, these methods often require harsh conditions. More recently, milder, metal-free approaches have been developed. For example, N-chlorosuccinimide (NCS) can mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to produce aldehydes.

A particularly innovative strategy involves an electrochemical, radical-mediated approach that selectively cleaves the C(sp³)–S bond of thioethers. This method proceeds under catalyst- and oxidant-free conditions. The process is initiated by a one-electron oxidation of the thioether to form a sulfur-centered radical cation, which ultimately leads to the heterolytic cleavage of the C(sp³)–S bond. This strategy offers a high degree of chemoselectivity, favoring the cleavage of the weaker alkyl C–S bond over the more robust aryl C–S bond in molecules like this compound.

Radical Reactions Involving this compound Derivatives

Radical reactions provide a powerful avenue for the functionalization of otherwise inert C-H bonds. For this compound, the C-H bonds on the carbon atom alpha to the sulfur (on the propyl chain) are particularly susceptible to radical-mediated functionalization.

Direct functionalization of the α-C(sp³)–H bond of sulfides is an atom-efficient strategy for synthesizing more complex sulfur-containing molecules. Photoinduced processes have emerged as a key technology in this area. For instance, a method involving a chiral gallium(III) complex can catalyze the photoinduced, stereoselective α-C(sp³)–H functionalization of sulfides. This reaction allows for the coupling of the sulfide with various partners, enabling the formation of new C-C bonds at the position adjacent to the sulfur atom. The reaction is highly selective for the α-position due to the ability of the sulfur atom to stabilize an adjacent radical intermediate.

Table 3: α-C(sp³)-H Functionalization of Sulfides

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Photoinduced α-C(sp³)–H Functionalization | Chiral Gallium(III)–N,N'-dioxide complex / Isatins | Chemo-, site-, and stereoselective; forms C-C bonds | |

| Scandium-Catalyzed α-C(sp³)–H Addition | Half-sandwich scandium catalyst | Regioselective addition to olefins and dienes |

The radical reactions described above are initiated by one of two primary mechanisms: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET) involves the transfer of a single electron from the sulfide to a photocatalyst or an electrode. This oxidation event generates a sulfur-centered radical cation. This highly reactive intermediate can then undergo various transformations. In the context of α-C(sp³)–H functionalization, the radical cation can be deprotonated at the alpha position to form an α-thioalkyl radical, which then engages in the bond-forming step. In C-S cleavage reactions, the radical cation is the key intermediate that leads to bond scission.

Hydrogen Atom Transfer (HAT) is a process where a neutral hydrogen atom (a proton and an electron) is abstracted from the substrate by a radical species. In the case of this compound, a sufficiently reactive radical (the HAT agent) can abstract a hydrogen atom from the α-C(sp³)–H position. This directly generates the α-thioalkyl radical without the intermediacy of a cation. The driving force for this process is the formation of a more stable radical and a stronger bond in the HAT agent. This mechanism is central to many C-H functionalization reactions, providing a direct entry to the key carbon-centered radical intermediate.

Mechanistic Investigations of Phenyl 3 Phenylpropyl Sulphide Reactions

Kinetic and Spectroscopic Studies of Reaction Pathways

Currently, there is a lack of specific kinetic data or spectroscopic analysis detailing the reaction pathways of Phenyl 3-phenylpropyl sulphide in the scientific literature. Such studies are fundamental to determining reaction rates, identifying the species involved, and proposing a step-by-step reaction mechanism. Without experimental data, any discussion on the kinetics and spectroscopic characteristics of its reactions would be purely speculative.

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Analysis

No studies reporting the use of deuterium kinetic isotope effect (KIE) analysis to investigate the reaction mechanisms of this compound have been found. KIE analysis is a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. The absence of such data means that a key aspect of its potential reaction mechanisms, particularly those involving C-H bond cleavage, remains unexplored.

Linear Free Energy Relationship (LFER) Studies

There is no information available on the application of Linear Free Energy Relationship (LFER) studies, such as the Hammett equation, to the reactions of this compound. LFER studies are crucial for understanding how electronic effects of substituents influence reaction rates and for probing the nature of charge distribution in transition states. The lack of such studies prevents a quantitative understanding of substituent effects on its reactivity.

Elucidation of Intermediates and Transition States

Detailed experimental or computational studies aimed at elucidating the specific intermediates and transition states involved in reactions of this compound are not present in the available literature. While general principles of organic chemistry allow for the postulation of likely intermediates (e.g., sulfonium (B1226848) ions, radical species) and transition state geometries for various reaction types, specific evidence for this compound is wanting. The identification and characterization of these transient species are critical for a complete mechanistic picture.

Computational Chemistry and Theoretical Studies of Phenyl 3 Phenylpropyl Sulphide

Reaction Mechanism Prediction and Energy Barrier Determination

A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org For reactions involving Phenyl 3-phenylpropyl sulphide, such as its synthesis or subsequent transformations (e.g., oxidation at the sulfur atom), theoretical calculations can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. chemrxiv.orgresearchgate.net

The process typically involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized as minima on the potential energy surface. Transition state structures, which are first-order saddle points, are located using specialized algorithms.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Energy Barriers: The activation energy (energy barrier) of a reaction step is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting reaction rates. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.

DFT methods, such as ωB97X-D, have been used to study the mechanisms of reactions involving nucleophilic attack on sulfur atoms in various sulfide (B99878) and polysulfide systems, providing detailed pictures of the reaction pathways and energy barriers. nih.govchemrxiv.orgresearchgate.net

Table 2: Example of Calculated Energy Barriers for a Reaction Involving a Thioether This table provides a hypothetical example of data for a two-step reaction mechanism involving a thioether, illustrating the type of information generated from computational studies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Step 1 | Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Intermediate | -5.8 | |

| Step 2 | Transition State 2 (TS2) | +10.5 |

| Products | -20.1 |

Analysis of Molecular Interactions and Stereoelectronic Effects

Beyond energetic and structural information, computational methods provide a deep understanding of the subtle interactions that govern the behavior of molecules. For this compound, with its two phenyl rings and flexible propyl chain, both intramolecular and intermolecular interactions are significant.

The presence of two phenyl groups in this compound allows for the possibility of intramolecular π-π stacking interactions. mdpi.com This noncovalent interaction, arising from attractive electrostatic and dispersion forces between aromatic rings, can influence the molecule's conformation and reactivity. researchgate.netnih.gov

Computational studies can quantify the strength and geometry of these interactions. By comparing the energies of folded (stacked) and extended conformations, the stabilization energy due to π-π stacking can be estimated. mdpi.com Analyses like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can further characterize the nature of the interaction. researchgate.net In aryl-sulfur systems, the orientation of the sulfur atom and its lone pairs can modulate the geometry and strength of these stacking interactions. While face-to-face stacking is possible, parallel-displaced or T-shaped arrangements are often energetically preferred. nih.gov

Theoretical studies are particularly adept at systematically investigating the influence of substituents on a molecule's properties. researchgate.net For an aryl sulfide, substituents on either of the phenyl rings would significantly alter the electronic properties and, consequently, the reactivity of the molecule.

For instance, electron-donating groups (e.g., -OCH₃) on the phenyl ring attached to the sulfur would increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂) would decrease the electron density, making the sulfur atom more susceptible to nucleophilic attack if it were part of a leaving group, and potentially making the aromatic ring itself more reactive towards nucleophiles. nih.gov

Computational studies can quantify these effects by calculating changes in activation energies for a given reaction as substituents are varied. researchgate.netacs.org This allows for the construction of Hammett plots or other linear free-energy relationships, providing a quantitative link between electronic structure and chemical reactivity.

Molecular Modeling and Docking Studies (General Principles applicable to phenylpropyl moieties)

Computational chemistry and theoretical studies provide invaluable insights into the behavior of molecules at an atomic level. For compounds like this compound, which contains flexible phenylpropyl moieties, molecular modeling and docking studies are instrumental in predicting their conformational preferences, electronic properties, and potential interactions with biological targets. These in silico methods are crucial in rational drug design and materials science for screening and designing molecules with desired properties.

Molecular modeling of molecules with phenylpropyl groups often begins with geometry optimization to find the lowest energy conformation of the molecule. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods. DFT calculations can also elucidate electronic properties such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical in understanding the reactivity of the molecule. For instance, studies on 3-phenylpropyl radicals have utilized DFT and G3-type composite calculations to investigate the competition between fragmentation and cyclization reactions, finding that cyclization is generally favored unless a highly stabilized benzylic species can be formed through fragmentation. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For a molecule containing a phenylpropyl moiety, docking studies can reveal how this group fits into a binding pocket and which interactions it forms with the surrounding amino acid residues. These interactions can include hydrophobic interactions from the phenyl rings and the alkyl chain, as well as potential pi-stacking or cation-pi interactions involving the aromatic rings.

The general principles of molecular docking studies applicable to phenylpropyl moieties involve several key steps:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., a molecule containing a phenylpropyl moiety) is generated and optimized. The 3D structure of the receptor, typically a protein, is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction algorithms.

Docking Algorithm and Scoring Function: A docking algorithm is used to explore various possible conformations and orientations of the ligand within the binding site. A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.

The outcomes of docking studies are often visualized to analyze the specific interactions between the ligand and the protein. For example, studies on various inhibitors have shown that phenyl moieties can form crucial hydrophobic and pi-stacking interactions within the active sites of enzymes. nih.govnih.gov The flexibility of the propyl chain allows the phenyl group to adopt an optimal orientation for these interactions.

The following table summarizes the types of interactions that a phenylpropyl moiety can be involved in during molecular docking simulations:

| Interaction Type | Description | Potential Moiety Involvement |

| Hydrophobic | Interactions between nonpolar groups, driven by the exclusion of water. | Phenyl ring, Propyl chain |

| Pi-Pi Stacking | Non-covalent interaction between aromatic rings. Can be parallel-displaced or T-shaped. | Phenyl ring |

| Cation-Pi | Non-covalent interaction between a cation and the face of an electron-rich pi system. | Phenyl ring |

| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire moiety |

| Hydrogen Bonding | Although not a primary feature of the hydrocarbon moiety, substituents on the phenyl ring could participate. | Phenyl ring (if substituted) |

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to correlate the 3D structural features of molecules with their biological activity. nih.gov For a series of compounds containing the phenylpropyl scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogues.

A hypothetical data table from a docking study of a series of phenylpropyl-containing compounds against a target protein might look like this:

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Predicted Affinity (Ki) |

| 1 | -8.5 | Phe234, Trp84, Leu352 | 1.2 µM |

| 2 | -7.9 | Phe234, Val102, Ile350 | 3.5 µM |

| 3 | -9.1 | Trp84, Leu352, Tyr356 | 0.8 µM |

| 4 | -7.2 | Phe234, Ala100 | 8.1 µM |

Such computational approaches, while not a substitute for experimental validation, provide a powerful framework for understanding the molecular basis of interaction and for guiding the synthesis and testing of new chemical entities containing the phenylpropyl sulphide scaffold.

Applications of Phenyl 3 Phenylpropyl Sulphide and Its Derivatives in Advanced Materials and Catalysis

Role in Polymer Chemistry and Advanced Material Development

Phenyl 3-phenylpropyl sulphide and its structural motifs are of interest in the development of advanced sulfur-containing polymers. The incorporation of sulfur atoms into polymer backbones is a well-established strategy for creating materials with unique and desirable properties, including high refractive indices, enhanced thermal stability, and specific adhesive capabilities. mdpi.com

Integration into Sulfur-Containing Polymers

The synthesis of sulfur-containing polymers can be achieved through various methods, including condensation, ring-opening polymerization, and multicomponent polymerizations. researchgate.netsemanticscholar.org While direct polymerization of this compound is not a commonly cited application, its bifunctional derivatives could serve as valuable monomers. For instance, if functional groups (like hydroxyl, amino, or carboxylic acid groups) were introduced onto the phenyl rings, the resulting molecule could be integrated into polyesters, polyamides, or polythioethers.

The inclusion of the flexible 3-phenylpropyl group alongside the phenyl sulfide (B99878) linkage could influence the physical properties of the resulting polymer. This combination might impart a lower glass transition temperature compared to rigid aromatic polymers like poly(p-phenylene sulfide) (PPS), potentially improving processability while still benefiting from the properties endowed by the sulfur atom. The development of new polymerization methodologies, particularly those tolerant of sulfide functionalities, is key to incorporating novel monomers like derivatives of this compound into advanced materials. semanticscholar.org

Table 1: Potential Polymerization Strategies for Functionalized this compound Derivatives

| Polymerization Type | Required Functional Groups | Resulting Polymer Class | Potential Properties |

| Polycondensation | Diol/Diacid or Diamine/Diacid | Polyester / Polyamide | Improved solubility, modified thermal properties |

| Thiol-ene Reaction | Thiol and Alkene | Polythioether | High refractive index, good adhesion |

| Oxidative Polymerization | Thiophenol | Poly(phenylene sulfide) type | High thermal stability, chemical resistance |

This table presents hypothetical strategies based on established polymerization methods for sulfur-containing monomers.

Impact on Refractive Index Modulation Through Sulfur Oxidation

A key application for sulfur-containing polymers is in the field of optical materials, where a high refractive index (RI) is often required. nih.govmdpi.com Polymers incorporating sulfur, particularly aromatic sulfides, tend to exhibit high RI values due to the high molar refraction of the sulfur atom. nih.gov Poly(phenylene sulfide) (PPS) and its derivatives are notable examples of high-RI polymers. nih.gov The presence of the phenyl sulfide moiety in this compound suggests that polymers incorporating this unit could also exhibit high RI.

Furthermore, the refractive index of these materials can be precisely tuned through post-polymerization modification, specifically by the oxidation of the sulfide group. The controlled oxidation of the sulfide (S) to a sulfoxide (B87167) (SO) or a sulfone (SO2) group alters the electronic properties and polarity of the sulfur atom, which in turn modifies the refractive index of the polymer. mdpi.com

Sulfide (S): Highest contribution to refractive index.

Sulfoxide (SO): Oxidation to sulfoxide generally leads to a decrease in the refractive index but can improve transparency and solubility. mdpi.com

Sulfone (SO2): Further oxidation to sulfone continues to modify the optical and physical properties.

This ability to modulate the refractive index is highly valuable for applications in optics, such as in the manufacturing of lenses, optical films, and antireflection coatings. mdpi.comscilit.com By creating a polymer with this compound derivatives and then selectively oxidizing specific regions, it would be theoretically possible to create materials with patterned refractive indices.

Table 2: Effect of Sulfur Oxidation State on Polymer Properties

| Oxidation State | Chemical Group | Expected Impact on Refractive Index | Other Potential Effects |

| 0 | Sulfide (-S-) | High | High thermal stability |

| +2 | Sulfoxide (-SO-) | Moderate (Decrease from sulfide) | Increased polarity, improved transparency mdpi.com |

| +4 | Sulfone (-SO2-) | Lower (Decrease from sulfoxide) | Increased thermal stability, altered solubility |

This data is based on general principles observed in polymers like poly(phenylene sulfide) derivatives. mdpi.com

Catalytic Applications and Ligand Design

The sulfur atom in this compound possesses a lone pair of electrons, making it a potential coordinating agent for transition metals. This opens up possibilities for its use in catalysis, either directly or as a building block for more complex ligand structures.

This compound as a Precursor for Ligand Synthesis

While not a ligand itself in its unmodified form for most applications, this compound serves as a versatile scaffold for the synthesis of more elaborate ligands. The aromatic rings can be functionalized with other donor groups, such as phosphines, amines, or oxazolines, to create multidentate ligands. For example, ortho-lithiation of the phenyl sulfide ring followed by reaction with a chlorophosphine could yield a bidentate P,S-ligand. Such mixed-donor ligands are of significant interest in asymmetric catalysis as they combine the distinct electronic properties of soft (sulfur, phosphorus) and hard (nitrogen, oxygen) donor atoms. nih.gov The 3-phenylpropyl group provides a non-coordinating, sterically bulky substituent that can be used to create a specific chiral pocket around a metal center.

Incorporation of 3-Phenylpropyl Moieties in Chiral Ligands and Catalysts

In the design of chiral ligands for asymmetric catalysis, control over the steric and electronic environment of the metal catalyst is paramount. sigmaaldrich.com The incorporation of a 3-phenylpropyl moiety, as found in this compound, can influence the catalytic performance in several ways. This group can act as a bulky, non-coordinating arm that helps to define the shape of the active site, thereby influencing the stereoselectivity of a reaction.

For instance, in a chiral P,S-ligand derived from this sulfide, the 3-phenylpropyl group could be positioned to block certain coordination pathways of a substrate, favoring a specific orientation that leads to the desired enantiomer. The development of such specialized ligands is crucial for advancing enantioselective transformations, which are vital in the pharmaceutical and fine chemical industries. mdpi.com

Challenges and Strategies in Transition Metal Catalysis with Sulfides

The use of sulfide-based ligands and catalysts is not without its challenges. Sulfur compounds are notorious for their ability to act as catalyst poisons, particularly for late transition metals like palladium and platinum, by binding too strongly to the metal center and deactivating it. researchgate.net

Key Challenges:

Catalyst Deactivation: Strong coordination of the sulfide can block active sites required for catalysis.

Ligand Lability: The metal-sulfur bond might be too weak in some cases, leading to ligand dissociation.

Oxidation Sensitivity: The sulfide moiety can be sensitive to oxidation under certain reaction conditions, which would change its coordination properties.

Strategies to Overcome Challenges:

Electronic Tuning: Modifying the electronic properties of the ligand by adding electron-withdrawing or -donating groups on the aromatic rings can modulate the strength of the metal-sulfur bond.

Steric Hindrance: Introducing bulky groups near the sulfur atom can prevent irreversible, deactivating coordination modes.

Multidentate Ligand Design: Incorporating the sulfide into a chelating ligand with other donor atoms can lead to more stable and well-defined metal complexes, preventing ligand dissociation and catalyst deactivation. nih.gov

Transition metal sulfides themselves are a major class of heterogeneous catalysts used in industrial processes like hydrodesulfurization (HDS). researchgate.netscilit.com While this compound is not used directly, the fundamental challenges in managing sulfur-metal interactions in these systems are relevant. Research into unsupported transition metal sulfide catalysts focuses on maximizing active sites and improving stability, providing insights that can be applied to the design of molecular catalysts with sulfide-containing ligands. mdpi.comresearchgate.net

Biotransformation and Biochemical Relevance of Phenyl 3 Phenylpropyl Sulphide and Analogues

Microbial and Enzymatic Oxidation of Aryl Alkyl Sulfides

The microbial and enzymatic oxidation of aryl alkyl sulfides, such as phenyl 3-phenylpropyl sulphide, represents a key area of biocatalysis, primarily focusing on the production of chiral sulfoxides. These sulfoxides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Stereoselective Biotransformations to Chiral Sulfoxides

The biotransformation of prochiral aryl alkyl sulfides to chiral sulfoxides is a well-established process that leverages the stereoselectivity of various enzymes. This asymmetric synthesis is of significant interest as it provides a direct route to enantiopure sulfoxides, which can be challenging to obtain through traditional chemical methods. The enzymatic reaction involves the transfer of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom, resulting in the formation of a stereocenter.

A variety of enzymes, including monooxygenases, peroxidases, and cytochromes P450, are known to catalyze the sulfoxidation of aryl alkyl sulfides. Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for these transformations, often yielding high enantiomeric excess (ee). For instance, bacterial flavin-containing monooxygenases (FMOs) have demonstrated the ability to convert a range of prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. The stereochemical outcome of these reactions is highly dependent on the specific enzyme and the structure of the sulfide (B99878) substrate.

The following table provides examples of stereoselective biotransformations of various aryl alkyl sulfides to their corresponding chiral sulfoxides using different microbial systems.

| Substrate | Microorganism/Enzyme | Product Configuration | Enantiomeric Excess (ee) |

| Methyl p-tolyl sulfide | Mortierella isabellina NRRL 1757 | (R) | >95% |

| Methyl p-tolyl sulfide | Helminthosporium sp. NRRL 4671 | (S) | >95% |

| Thioanisole | Flavin-containing monooxygenase (mFMO) | (S) | ~90% |

| p-Chlorothioanisole | Flavin-containing monooxygenase (mFMO) | (S) | ~90% |

| Phenyl propyl sulfide | Trametes species | (S) | ≥99% |

Identification of Microbial Strains for Specific Transformations

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to perform stereoselective sulfoxidation. The selection of a particular strain is crucial for achieving high yields and enantioselectivity for a specific aryl alkyl sulfide.

Fungi, in particular, have been extensively studied for these biotransformations. For example, strains of Aspergillus niger and Mortierella isabellina are well-known for their sulfoxidation capabilities. Research has shown that Mortierella isabellina NRRL 1757 can convert methyl p-tolyl sulfide to the corresponding (R)-sulfoxide, while Helminthosporium sp. NRRL 4671 produces the (S)-enantiomer.

Among bacteria, species of Rhodococcus are notable for their ability to oxidize alkyl aryl sulfides with high enantiomeric excess. For instance, Rhodococcus equi has been used to produce alkyl aryl sulfoxides with enantiomeric excesses ranging from 97% to 100%. Other bacterial genera such as Pseudomonas have also been shown to catalyze these reactions. For example, Pseudomonas putida has been observed to perform asymmetric sulfoxidation.

The following table lists some of the microbial strains that have been identified for specific sulfoxidation transformations.

| Microbial Strain | Substrate Class | Key Findings |

| Mortierella isabellina NRRL 1757 | Aryl alkyl sulfides | Produces (R)-sulfoxides with high enantiomeric excess. |

| Helminthosporium sp. NRRL 4671 | Aryl alkyl sulfides | Yields (S)-sulfoxides with high enantiomeric excess. |

| Rhodococcus equi | Alkyl aryl sulfides | Achieves high enantiomeric excess (97-100%) in sulfoxidation. |

| Aspergillus niger ATCC 9142 | Vinyl sulfides | Capable of biotransforming vinyl sulfides to chiral sulfoxides. |

| Pseudomonas putida UV4 | Aryl alkyl sulfides | Exhibits dioxygenase-catalyzed asymmetric sulfoxidation. |

| Trametes species (white-rot Basidiomycetes) | Alkyl aryl sulfides | Preferential formation of (S)-enantiomers with high enantiomeric excess (≥99% for phenylpropyl sulfoxide). |

General Mechanisms of Sulfur Compound Biotransformation

The biotransformation of sulfur compounds in microorganisms is a fundamental part of the global sulfur cycle and involves a variety of enzymatic pathways. These transformations are critical for the assimilation of sulfur into essential biomolecules and for energy metabolism in certain microbes.

Microbial oxidation of reduced sulfur compounds, such as sulfides, is a key process carried out by chemolithoautotrophic sulfur-oxidizing prokaryotes. These organisms utilize compounds like hydrogen sulfide (H₂S), elemental sulfur (S⁰), and thiosulfate (B1220275) (S₂O₃²⁻) as electron donors to generate energy. The electrons derived from these oxidation reactions are then used for carbon fixation.

Several key metabolic pathways are involved in microbial sulfur oxidation:

The Sox (Sulfur Oxidation) System: This is a well-characterized enzymatic pathway found in many sulfur-oxidizing bacteria. It is a multi-enzyme complex that can oxidize various reduced sulfur compounds, including thiosulfate, hydrogen sulfide, and elemental sulfur, directly to sulfate (B86663).

Reverse Dissimilatory Sulfite (B76179) Reductase (rDSR) Pathway: In some microorganisms, the oxidation of sulfur can proceed through a pathway that is essentially the reverse of the dissimilatory sulfate reduction pathway. This pathway involves the enzyme dissimilatory sulfite reductase.

Sulfide:Quinone Oxidoreductase (SQR): This enzyme catalyzes the oxidation of sulfide to elemental sulfur and is a key entry point for sulfide into the oxidative pathways of many bacteria, including green sulfur bacteria.

In the context of aryl alkyl sulfides, the initial oxidation to a sulfoxide (B87167) is often a detoxification reaction. The enzymes involved, such as monooxygenases, introduce an oxygen atom to the sulfur, increasing the compound's polarity and water solubility, which facilitates its excretion.

Analogies in Selenium Biochemistry and Chalcogen Interactions

Sulfur and selenium, both belonging to Group 16 of the periodic table (the chalcogens), share similar chemical and physical properties, which leads to significant analogies in their biochemistry. Selenium can often substitute for sulfur in biological molecules, leading to the formation of seleno-analogues of sulfur-containing compounds.

The key similarities and differences that drive these analogies are summarized below:

| Property | Sulfur | Selenium | Biochemical Implication |

| Atomic Size | Smaller | Larger | Selenium's larger size can alter the three-dimensional structure of biomolecules. |

| Polarizability | Lower | Higher | Higher polarizability of selenium affects the strength of non-covalent interactions. |

| Redox Potential | Higher | Lower | Selenols (-SeH) are more easily oxidized than thiols (-SH), making selenoproteins effective antioxidants. |

| pKa of Hydride | Higher (pKa of H₂S is ~7.0) | Lower (pKa of H₂Se is ~3.8) | Selenocysteine (B57510) is more likely to be deprotonated at physiological pH than cysteine, enhancing its nucleophilicity. |

A significant aspect of both sulfur and selenium biochemistry is their involvement in chalcogen bonds . A chalcogen bond is a non-covalent interaction where a chalcogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. These interactions play a crucial role in stabilizing the three-dimensional structures of proteins and nucleic acids. In proteins, the sulfur atom of methionine can form chalcogen bonds with backbone carbonyl oxygens, contributing to protein stability. Similarly, selenomethionine (B1662878) can form analogous and sometimes stronger chalcogen bonds.

The substitution of sulfur with selenium in biomolecules can have profound effects on their function. For example, selenocysteine, the selenium analogue of cysteine, is known as the 21st amino acid and is a key component of the active site of several antioxidant enzymes, such as glutathione (B108866) peroxidase. The lower pKa and higher nucleophilicity of the selenocysteine residue make these enzymes highly efficient in catalyzing redox reactions.

The ability of selenium to replace sulfur also extends to nucleic acids, where the introduction of selenium can enhance base pairing fidelity and provide stability against oxidative stress. The electronic and steric effects of selenium contribute to these properties.

Advanced Analytical Methodologies for Characterization and Study of Phenyl 3 Phenylpropyl Sulphide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental to the structural confirmation of Phenyl 3-phenylpropyl sulphide, providing detailed information about its atomic composition, bonding, and molecular mass.

Infrared (IR) Spectroscopy provides insight into the functional groups present in the molecule. The IR spectrum of an aryl alkyl sulphide like this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings and the aliphatic propyl chain, as well as C=C stretching vibrations within the aromatic rings. The C-S stretching vibration, which is characteristic of sulphides, is typically weak and appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. The monoisotopic mass of this compound (C₁₅H₁₆S) is 228.097 g/mol . uni.lu High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. The predicted fragmentation patterns under mass spectrometric analysis can also offer structural information.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 229.10455 |

| [M+Na]⁺ | 251.08649 |

| [M-H]⁻ | 227.08999 |

| [M+NH₄]⁺ | 246.13109 |

| [M+K]⁺ | 267.06043 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a widely used method for the analysis of volatile and thermally stable compounds like aryl alkyl sulphides. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. A typical GC method for a related compound, phenyl vinyl sulphide, utilizes a Hewlett-Packard HP-1 column (10 m × 0.53 mm × 2.65 μm) with a temperature program starting at 50°C, holding for 2 minutes, then ramping at 20°C/min to a final temperature of 250°C, which is held for 8 minutes. orgsyn.org For enhanced selectivity towards sulfur compounds, a sulfur chemiluminescence detector (SCD) can be employed, which offers high sensitivity and specificity for sulfur-containing molecules. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of organic compounds. For non-chromophoric sulphides, a pre-column derivatization step can be employed to produce UV-absorbing or fluorescent derivatives, enabling sensitive detection. A common approach for separating aryl sulphides is reverse-phase HPLC, typically using a C18 column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase.

Table 2: Example Chromatographic Conditions for Analysis of Related Aryl Sulphides

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference Compound |

|---|---|---|---|---|

| Gas Chromatography (GC) | HP-1 (10 m × 0.53 mm × 2.65 μm) | Helium (Temperature Programmed) | Mass Spectrometry (MS) | Phenyl vinyl sulphide orgsyn.org |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase C18 | Acetonitrile/Water or Methanol/Water | UV (after derivatization) | Alkyl sulphides |

Advanced Techniques for Reaction Monitoring and Kinetics

Understanding the kinetics of the formation of this compound is crucial for optimizing its synthesis. Advanced analytical techniques allow for real-time monitoring of the reaction progress.

In-situ spectroscopic methods, such as FT-IR and NMR spectroscopy , can be employed to monitor the concentrations of reactants, intermediates, and products directly in the reaction vessel over time. This provides valuable data for determining reaction rates and elucidating reaction mechanisms.

Kinetic analysis of related aryl sulphide syntheses has been performed to understand the underlying mechanisms. For example, in the nickel-catalyzed synthesis of aryl sulphides through an aryl exchange reaction, kinetic studies helped to elucidate the reaction mechanism, which involves oxidative addition and reductive elimination steps. Such studies are critical for catalyst development and reaction optimization. The data obtained from these monitoring techniques can be used to construct concentration-time profiles and derive rate laws for the chemical transformation.

Q & A

Q. What are the established synthetic routes for Phenyl 3-phenylpropyl sulphide, and what factors influence reaction efficiency?

this compound is typically synthesized via nucleophilic substitution or thiol-ene coupling. For example:

- Nucleophilic substitution : Reacting 3-phenylpropanethiol with a phenyl halide (e.g., bromobenzene) in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield due to steric hindrance from the bulky phenyl groups .

- Thiol-ene coupling : A radical-mediated reaction between thiols and alkenes under UV light, offering regioselectivity. Catalyst selection (e.g., AIBN) and stoichiometry must be optimized to minimize side products .

Q. How can researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

- ¹H/¹³C NMR : Confirm the sulfide bond (C-S-C) via chemical shifts at δ ~40–50 ppm for sulfur-adjacent carbons. Aromatic protons should integrate correctly for phenyl groups (e.g., 5H for monosubstituted benzene) .

- GC-MS or HPLC-MS : Detect impurities (e.g., unreacted thiols or halides) and quantify purity. Use a non-polar column (e.g., DB-5) with temperature ramping for optimal separation .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Solubility : Highly soluble in non-polar solvents (e.g., dichloromethane, toluene) but insoluble in water. Solubility in polar aprotic solvents (e.g., DMSO) depends on the phenyl group’s electron-withdrawing effects .

- Stability : Susceptible to oxidation under ambient light, forming sulfoxide derivatives. Store under inert gas (N₂/Ar) at −20°C in amber vials to prolong shelf life .

Advanced Research Questions

Q. How does the sulfide moiety in this compound influence its biological or catalytic activity?

The sulfide group acts as a Lewis base, enabling coordination to metal catalysts (e.g., Pd or Cu) in cross-coupling reactions. In biological contexts, the sulfur atom may participate in redox interactions, altering cytotoxicity or enzyme inhibition. For example:

- Catalytic studies : The sulfide’s electron-rich nature enhances Pd-catalyzed Suzuki-Miyaura couplings by stabilizing transition states. Compare turnover numbers (TON) with analogous oxygen or nitrogen-containing ligands .

- Biological activity : Assess oxidative stress responses in cell lines (e.g., HepG2) via glutathione depletion assays to evaluate sulfoxide formation’s role in toxicity .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, ∆Hf) for this compound?

Discrepancies often arise from polymorphic forms or impurities. Mitigate this by:

- DSC/TGA analysis : Measure melting points under controlled heating rates (e.g., 10°C/min) and compare with computational predictions (e.g., DFT calculations for lattice energy).

- Recrystallization : Use solvent pairs (e.g., hexane/ethyl acetate) to isolate pure polymorphs and validate data against crystallographic databases (e.g., Cambridge Structural Database) .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

- DFT simulations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, predicting reactivity in electrophilic substitution. Compare sulfur’s charge distribution with analogs like sulfones .

- Molecular dynamics : Simulate solvation effects in lipid bilayers to study membrane permeability for drug delivery applications .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

- Photodegradation : UV exposure generates sulfoxides and sulfones, identified via LC-MS/MS. Use radical scavengers (e.g., BHT) to assess ROS involvement .

- Biodegradation : Incubate with soil microbiota and monitor metabolites (e.g., phenylpropionic acid) via GC-MS. Compare degradation rates under aerobic vs. anaerobic conditions .

Methodological Recommendations

- Experimental design : Include control reactions (e.g., omitting catalysts) to isolate the sulfide’s role in catalytic cycles .

- Data validation : Cross-reference spectroscopic data with databases (e.g., PubChem, Reaxys) and report confidence intervals for thermodynamic measurements .

- Ethical reporting : Disclose purity levels, synthetic yields, and computational parameters to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.